Carrier Mobility Advantage: Predicted Monolayer ZrS2 vs. Monolayer MoS2 and WS2
ZrS2 is theoretically predicted to possess substantially higher carrier mobility than its widely researched Group 6 counterparts, MoS2 and WS2. This is a critical performance metric for high-speed, low-power field-effect transistors (FETs) [1].
| Evidence Dimension | Predicted Monolayer Electron Mobility (cm²·V⁻¹·s⁻¹) |
|---|---|
| Target Compound Data | >1000 cm²·V⁻¹·s⁻¹ (theoretical prediction) |
| Comparator Or Baseline | Monolayer MoS2 (typically 200-400 cm²·V⁻¹·s⁻¹), Monolayer WS2 (typically 200-500 cm²·V⁻¹·s⁻¹) [2] |
| Quantified Difference | ZrS2 mobility predicted to be >2x to 5x higher than MoS2/WS2 |
| Conditions | First-principles calculations; theoretical predictions for ideal monolayers at room temperature |
Why This Matters
Higher carrier mobility directly translates to faster switching speeds and lower power consumption in transistor devices, a primary differentiator for advanced logic and RF applications.
- [1] Zirconium disulfide single crystal, ZrS2(0001), characterized by X-ray photoelectron spectroscopy, Surface Science Spectra, Volume 30, Issue 1, 2023, DOI: 10.1116/6.0002240 View Source
- [2] A review of zirconium disulfide: Structural characterization, properties, applications, and prospects of dichalcogenide materials, Solid State Communications, Volume 404, 2025, 116042, DOI: 10.1016/j.ssc.2025.116042 View Source
